molecular formula C16H16ClFN4O4S B2869098 1-(5-Chloro-2-methoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034242-95-8

1-(5-Chloro-2-methoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

Cat. No.: B2869098
CAS No.: 2034242-95-8
M. Wt: 414.84
InChI Key: ZXOAWSMAAUSGSS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a useful research compound. Its molecular formula is C16H16ClFN4O4S and its molecular weight is 414.84. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Mechanisms and Binge Eating

A study investigated the effects of various orexin receptor antagonists on compulsive food consumption, particularly binge eating in rats. This research provides insights into the role of orexin-1 receptor mechanisms in binge eating, suggesting that selective antagonism at this receptor could offer a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. The study used GSK1059865 and other compounds for this investigation (Piccoli et al., 2012).

Synthesis and Characterization of Heterocyclic Compounds

Research on the reactions of phenyl(trichloromethyl)carbinol with substituted thioureas, thiobenzhydrazide, and amino thiols revealed the formation of various heterocyclic compounds such as thiazolidinones, thiadiazinones, benzothiazinones, and thiomorpholinones. This study demonstrates the chemical processes involving the synthesis of these compounds, which are important for understanding the chemical characteristics of substances like 1-(5-Chloro-2-methoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea (Reeve & Coley, 1979).

Photodynamic Therapy and Cancer Treatment

A study focused on the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. The compound demonstrated potential for use in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This indicates the relevance of such chemical structures in medical applications, particularly in oncology (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Anticholinesterase Activities

A series of coumarylthiazole derivatives containing aryl urea/thiourea groups were synthesized to evaluate their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds showed promising antioxidant activity and ability to scavenge radicals, indicating their potential in therapeutic applications for conditions involving oxidative stress and cholinesterase inhibition (Kurt et al., 2015).

Spectroscopic Investigation in Thiadiazoles

An article presented results of spectroscopic studies on compounds from the 1,3,4-thiadiazole group. The research highlighted the importance of specific molecular aggregation and the phenomenon of charge transfer within these molecules, which is critical for understanding the fluorescence effects and potential applications of such compounds in molecular medicine and biology (Budziak et al., 2019).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O4S/c1-21-13-7-10(18)11(8-14(13)22(2)27(21,24)25)19-16(23)20-12-6-9(17)4-5-15(12)26-3/h4-8H,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOAWSMAAUSGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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